molecular formula C13H13NO2 B1314070 Ethyl 2-(quinolin-2-YL)acetate CAS No. 5100-57-2

Ethyl 2-(quinolin-2-YL)acetate

Cat. No.: B1314070
CAS No.: 5100-57-2
M. Wt: 215.25 g/mol
InChI Key: OQQYMAOGIWMABG-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-2-YL)acetate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(quinolin-2-YL)acetate can be synthesized through several methods. One common approach involves the reaction of quinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted synthesis or catalytic processes can enhance the yield and reduce reaction times. These methods often employ environmentally benign catalysts and solvents to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(quinolin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(quinolin-2-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(quinolin-2-YL)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(quinolin-2-YL)acetate is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(quinolin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is a derivative of quinoline, which is known for its wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by relevant data and research findings.

Synthesis

This compound can be synthesized through several methods:

  • Reaction with Quinolin-2-yl Bromide : In the presence of potassium carbonate, quinolin-2-yl bromide reacts with ethyl acetate to yield the desired compound.
  • Palladium-Catalyzed Coupling Reactions : These reactions offer an efficient pathway for synthesizing various quinoline derivatives.
  • Condensation Reactions : The condensation of 2-quinolinecarboxaldehyde with ethyl acetate is another method reported in literature.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains:

  • Bacterial Strains : It exhibits antibacterial activity against Staphylococcus aureus and Helicobacter pylori.
  • Fungal Strains : The compound also shows antifungal activity against Candida albicans.

The antimicrobial mechanism is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens .

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which may provide protective effects against oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals, thus mitigating oxidative damage in biological systems .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of Kinases : It interacts with specific kinases involved in cell signaling pathways, potentially leading to reduced proliferation of cancer cells.
  • Selective Toxicity : Some derivatives have shown selective toxicity towards resistant cancer cells compared to standard chemotherapy agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds highlights the significance of specific functional groups:

Compound NameStructural FeatureUnique Properties
Ethyl 2-(quinoxalin-2-YL)acetateContains a quinoxaline ringDifferent reactivity patterns compared to quinoline
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxy group at position 4Enhanced solubility and potential for different biological activities
Ethyl 7-chloroquinoline-4-carboxylateChlorine substitutionIncreased antimicrobial activity against specific pathogens

The unique quinoline-based structure of this compound imparts distinct chemical reactivity and biological activity not found in its analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study assessed the antibacterial effects of this compound against S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Antioxidant Capacity Evaluation : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines, suggesting its utility in preventing oxidative damage associated with chronic diseases .
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound inhibited cell growth at concentrations that were non-toxic to normal fibroblasts, highlighting its selectivity and potential as a chemotherapeutic agent .

Limitations and Future Research Directions

While initial findings are promising, further investigation is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.
  • Structural Optimization : To develop more potent derivatives with enhanced selectivity and reduced side effects.

Properties

IUPAC Name

ethyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYMAOGIWMABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499887
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-57-2
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of vacuum dried Zn dust (6.0 g, 93.8 mmol) in dry THF (100 mL) was added TMSCl (0.5 mL) dropwise over 5 min under N2 atmosphere and under stirring. The mixture was stirred for 30 min and warmed to 45° C. Ethyl bromoacetate (5.2 mL, 46.9 mmol) was added dropwise via a syringe. After addition, the mixture was stirred at the same temperature for 1 h. After sedation at room temperature for 2 h, a clear orange solution was formed. The orange solution (50 mL) was carefully sucked into a syringe through a long needle and added to a mixture of 2-bromoquinoline (2.0 g, 9.6 mmol) and PdCl2(dppf) (200 mg, 0.27 mmol) in a three-neck flask. The mixture was refluxed under N2 for 3 h. The reaction was monitored with LC-MS. Ethyl acetate (200 mL) was added to dilute the mixture and water (50 mL) was added to quench the reaction. The mixture was filtered through a celite pad. The filtration was partitioned between brine and ethyl acetate. The organic layer was separated, washed with brine (100 mL), dried over sodium sulfate and concentrated. The residue was purified with silica column (PE/EA=3:1) to give the title compound as orange oil (1.0 g, 48%). LC-MS (ESI+): m/e 216 (M+H)+, Rt: 0.62 min.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of Ethyl 2-(Quinolin-2-yl)acetate highlighted in the research?

A1: The research demonstrates the use of this compound as a key starting material in a novel, ligand-free copper-catalyzed [3 + 2] cycloaddition reaction. [] This reaction synthesizes pyrrolo[1,2-a]quinolines, a class of nitrogen-containing heterocycles with potential biological activity. [] The reaction utilizes readily available starting materials, ambient air as an oxidant, and mild reaction conditions, making it a potentially valuable tool in organic synthesis. []

Q2: What are the advantages of the copper-catalyzed reaction using this compound compared to other methods for synthesizing pyrrolo[1,2-a]quinolines?

A2: The research highlights several advantages of this method:

  • Ligand-free catalysis: Unlike many other copper-catalyzed reactions, this method does not require the use of expensive or complex ligands, simplifying the reaction procedure and potentially reducing costs. []
  • Ambient air as oxidant: Utilizing air as the oxidant avoids the need for harsh or toxic oxidizing agents, contributing to a greener and safer synthetic route. []
  • Mild conditions: The reaction proceeds under mild conditions, which could be beneficial for synthesizing complex molecules with sensitive functional groups. []

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